Ilekudinol B

Description

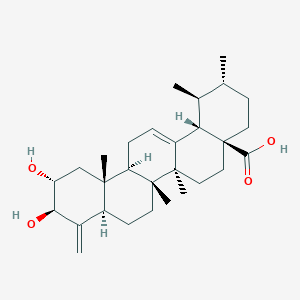

Ilekudinol B is a 24-norursane triterpenoid first isolated from Weigela subsessilis (Caprifoliaceae) . Structurally, it belongs to the ursane triterpenoid family, characterized by a pentacyclic skeleton with modifications at the C-24 position (norursane) and a free carboxylic acid group at C-28 . Its molecular formula is C29H44O5, with a molar mass of 472.66 g/mol .

Pharmacologically, this compound exhibits diverse bioactivities, including:

- PTP1B Inhibition: IC50 = 5.3 ± 0.5 μM (non-competitive inhibition) .

- Anti-Osteoclastogenic Activity: Suppression of RANKL-induced osteoclast differentiation via NFATc1 and OSCAR pathway inhibition .

- Anti-Inflammatory Effects: Downregulation of COX-2 expression and IL-8/prostaglandin secretion in colonic epithelial cells .

These properties position this compound as a candidate for metabolic and inflammatory disease therapeutics.

Properties

Molecular Formula |

C29H44O4 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,12a-pentamethyl-9-methylidene-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C29H44O4/c1-16-9-12-29(25(32)33)14-13-27(5)20(23(29)17(16)2)7-8-22-26(4)15-21(30)24(31)18(3)19(26)10-11-28(22,27)6/h7,16-17,19,21-24,30-31H,3,8-15H2,1-2,4-6H3,(H,32,33)/t16-,17+,19+,21-,22-,23+,24-,26+,27-,28-,29+/m1/s1 |

InChI Key |

RDOIACMZJPLQIZ-FNVOJQHCSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5=C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5=C)O)O)C)C)C2C1C)C)C(=O)O |

Synonyms |

ilekudinol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Ilekudinol B with Related Triterpenoids

Notes:

- The C-28 free carboxylic acid in this compound is critical for PTP1B inhibition, as methyl esterification (Ilekudinol A) reduces activity by ~5.5-fold .

- Ilekudinol C’s bioactivity data (IC50 = 25.5) lacks mechanistic clarity but suggests moderate potency compared to this compound .

Functional Analogues

PTP1B Inhibitors

This compound shares non-competitive PTP1B inhibition with Morolic Acid and Trodusquemine, though their mechanisms differ:

Anti-Inflammatory Triterpenoids

Table 2: Functional Comparison of Anti-Inflammatory Triterpenoids

Key Findings :

- This compound’s dual inhibition of COX-2 and PTP1B provides a unique advantage over selective inhibitors like Celecoxib .

- Its low cytotoxicity (observed in HT-29 cells) contrasts with Betulinic Acid’s narrow therapeutic window .

Q & A

Q. How can researchers design reproducible experiments to synthesize and characterize Ilekudinol B?

Methodological Answer:

-

Step 1: Review existing literature to identify synthetic pathways and purification methods for structurally similar compounds. Cross-reference primary sources for protocols .

-

Step 2: Optimize reaction conditions (e.g., solvent, temperature) using controlled variables. Include at least three experimental replicates to ensure reliability .

-

Step 3: Characterize purity and identity via NMR, HPLC, and mass spectrometry. For novel derivatives, provide full spectral data in the main text; for known compounds, cite prior literature .

-

Data Table:

Characterization Method Parameters Measured Key Validation Criteria NMR Chemical shifts, coupling constants Match predicted splitting patterns HPLC Retention time, peak symmetry ≥95% purity threshold Mass Spectrometry Molecular ion peak Deviation < 0.001 Da

Q. What hypotheses are testable for this compound’s pharmacological activity?

Methodological Answer:

- Hypothesis Framework: Use structure-activity relationship (SAR) models to predict bioactivity. For example: “this compound’s hydroxyl group enhances binding affinity to [target receptor] compared to analogs lacking this moiety.”

- Experimental Validation:

- Limitations: Address potential confounding variables (e.g., solubility, metabolic stability) in the hypothesis refinement phase .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

-

Step 1: Perform systematic comparison of experimental conditions (e.g., cell lines vs. animal models, dosing regimens). Identify variables like metabolic degradation or bioavailability .

-

Step 2: Apply statistical tools (e.g., ANOVA) to assess significance of discrepancies. Report confidence intervals for in vivo pharmacokinetic parameters .

-

Step 3: Conduct iterative review of secondary data (e.g., clinical trial precedents for analogous compounds) to contextualize findings .

-

Contradiction Analysis Table:

Data Type Observed Efficacy Potential Confounders Mitigation Strategy In vitro High IC50 Lack of metabolic enzymes Use hepatocyte co-culture In vivo Low bioavailability First-pass metabolism Prodrug formulation

Q. What statistical methodologies are critical for validating this compound’s dose-response relationships?

Methodological Answer:

- Sample Size Calculation: Use power analysis to determine minimum sample size. For pilot studies, justify sample size based on feasibility and prior estimates .

- Data Normalization: Apply log-transformation to skewed dose-response curves. Validate assumptions via Kolmogorov-Smirnov tests .

- Error Propagation: Quantify uncertainties in IC50 calculations using Monte Carlo simulations .

Q. How can researchers integrate qualitative and quantitative data to analyze this compound’s mechanism of action?

Methodological Answer:

- Triangulation Approach:

- Validation: Compare computational predictions with empirical kinetics data. Discrepancies may indicate overlooked allosteric sites .

Methodological Tables for Reference

Q. Table 1: Key Parameters for Pharmacokinetic Studies

| Parameter | Measurement Technique | Acceptable Variance | Evidence Source |

|---|---|---|---|

| Plasma half-life | LC-MS/MS | ±15% | |

| Protein binding | Equilibrium dialysis | ±5% | |

| Metabolic stability | Microsomal assay | ±20% (SD) |

Q. Table 2: Common Pitfalls in this compound Research

| Pitfall | Impact on Data Integrity | Mitigation Strategy |

|---|---|---|

| Inadequate replication | Overestimation of efficacy | Use ≥3 experimental replicates |

| Uncontrolled solvent effects | Artifacts in bioassays | Include vehicle controls |

| Poor spectral resolution | Misidentification | Validate with orthogonal methods |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.